molecular formula C17H25NO3 B5508974 N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide

Cat. No.: B5508974
M. Wt: 291.4 g/mol
InChI Key: YCDJCJXWDGCBPX-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C17H25NO3 and its molecular weight is 291.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.18344366 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been investigated, highlighting their properties and potential applications in various fields. This research provides foundational knowledge for understanding the chemical behavior and potential uses of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide derivatives (Özer, Arslan, VanDerveer, & Külcü, 2009).

Polymer Science

  • The development of aromatic polyamides containing cyclohexane structures, similar to this compound, has been explored. These polyamides exhibit properties like high glass transition temperatures and stability, making them suitable for industrial applications (Hsiao, Yang, Wang, & Chuang, 1999).

Chemical Synthesis

Fluorescence Studies

Catalysis

  • The development of new ligands for copper-catalyzed amination of aryl halides to primary (hetero)aryl amines using derivatives of this compound has been explored. This research is crucial for advancing catalytic processes in organic synthesis (Jiang, Dong, Qiu, Chen, Wu, & Jiang, 2020).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-20-15-9-8-13(12-16(15)21-2)10-11-18-17(19)14-6-4-3-5-7-14/h8-9,12,14H,3-7,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDJCJXWDGCBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve 2.0 g. of cyclohexane carboxylic acid chloride in 10 ml. of ethyl ether and add to a previously prepared solution of 2.0 g. of homoveratrylamine in a mixture of 20 ml. of ethyl ether and 5.0 ml. of triethylamine. Stir the mixture for 15 minutes, then add 20 ml. of water and 25 ml. of ethyl acetate. Separate the layers and extract the aqueous layers several times with ethyl acetate. Combine the organic phases and wash with 2N hydrochloric acid, saturated sodium bicarbonate solution and water. Dry the organic layer over anhydrous sodium sulfate, filter and evaporate to a residue. Crystallize the residue from ethyl acetate to obtain the product of this step, m.p. 110°-111°C.
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